An In-depth Technical Guide to the Role of Sodium Phosphate Dibasic Heptahydrate in Molecular Biology
An In-depth Technical Guide to the Role of Sodium Phosphate Dibasic Heptahydrate in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Sodium phosphate (B84403) dibasic heptahydrate (Na₂HPO₄·7H₂O) is a hydrated salt of disodium (B8443419) hydrogen phosphate, a fundamental and versatile reagent in molecular biology. Its primary role stems from its exceptional buffering capacity, which is critical for maintaining stable pH conditions in a wide array of biochemical and molecular processes. This guide provides a comprehensive overview of its applications, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Core Function: A Robust Buffering Agent
The phosphate buffer system is a cornerstone of in vitro biological experimentation. Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values), allowing for the formulation of buffers over a broad pH range.[1] The most relevant pKa for biological applications is pKa₂, which is approximately 7.2. This makes phosphate buffers highly effective in maintaining the physiological pH range of 6.5 to 7.5, crucial for the structure and function of most proteins and nucleic acids.[2]
Sodium phosphate dibasic heptahydrate, in conjunction with its acidic counterpart, sodium phosphate monobasic (NaH₂PO₄), forms the basis of these widely used buffer systems. The equilibrium between the dibasic (proton acceptor) and monobasic (proton donor) forms allows the buffer to resist significant pH changes upon the addition of an acid or base.
Quantitative Data Summary
The following tables provide a summary of typical concentrations and pH ranges for sodium phosphate-based buffers in various molecular biology applications.
Table 1: Phosphate Buffer Preparation for a Target pH of 7.4 (0.1 M)
| Component | Molecular Weight ( g/mol ) | Amount for 1 L | Final Concentration (mM) |
| Sodium Phosphate Dibasic Heptahydrate | 268.07 | 20.214 g | 75.407 |
| Sodium Phosphate Monobasic Monohydrate | 137.99 | 3.394 g | 24.593 |
Source: Adapted from buffer preparation recipes.[1]
Table 2: Composition of 1X Phosphate Buffered Saline (PBS) for Cell Culture
| Component | Molecular Weight ( g/mol ) | Amount for 1 L | Final Concentration (mM) |
| Sodium Chloride (NaCl) | 58.44 | 8.0 g | 137 |
| Potassium Chloride (KCl) | 74.55 | 0.2 g | 2.7 |
| Sodium Phosphate Dibasic | 141.96 | 1.44 g | 10 |
| Potassium Phosphate Monobasic | 136.09 | 0.24 g | 1.8 |
Source: Adapted from PBS preparation protocols.[3][4][5]
Table 3: Typical Concentration Ranges of Sodium Phosphate in Molecular Biology Applications
| Application | Typical Concentration Range | pH Range | Notes |
| DNA/RNA Electrophoresis | 1 - 20 mM | 7.0 - 8.5 | Sodium phosphate buffer can be used as an alternative to TAE or TBE buffers.[6] |
| PCR | Generally avoided | - | Phosphate ions can inhibit Taq polymerase activity.[7] |
| Protein Crystallization | 25 mM - 1.0 M | 4.5 - 9.0 | Acts as both a buffering agent and a precipitant.[8][9] |
| Cell Lysis | 50 - 100 mM | 7.0 - 8.0 | Used to maintain pH during the disruption of cells to release intracellular contents. |
| Nucleic Acid Hybridization | 10 mM - 1.0 M | 7.0 - 7.4 | A component of hybridization buffers to maintain stable conditions for probe-target binding.[10] |
| Enzyme Assays | 20 - 100 mM | 6.0 - 8.0 | Provides a stable pH environment for optimal enzyme activity.[11] |
| Western Blotting (Wash Buffer) | 10 mM | 7.2 - 7.4 | As a component of PBST (Phosphate-Buffered Saline with Tween-20).[12][13] |
Key Applications in Molecular Biology
Preparation of Buffers for a Multitude of Applications
The most prominent role of sodium phosphate dibasic heptahydrate is in the preparation of buffer solutions, most notably Phosphate Buffered Saline (PBS). PBS is an isotonic solution that is non-toxic to cells, making it indispensable for a variety of applications[5][14]:
-
Cell Culture: Used for washing cells, as a diluent, and for rinsing containers.[14]
-
Protein and Nucleic Acid Stability: The phosphate ions help to maintain the native conformation of proteins and the double-helical structure of DNA.[15]
-
Biochemical Assays: Provides a stable pH environment for enzymatic reactions.[16]
Nucleic Acid Extraction and Purification
Sodium phosphate buffers are integral to protocols for extracting DNA and RNA from various sources, particularly from soil samples with high clay content. The phosphate ions compete with the nucleic acids for binding sites on soil particles, thereby facilitating the release of DNA into the lysis solution.
Electrophoresis
While Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE) are the most common buffers for DNA agarose (B213101) gel electrophoresis, sodium phosphate buffer can also be utilized.[6] It offers good buffering capacity and can be advantageous in specific applications, although it may interfere with downstream enzymatic reactions that are sensitive to phosphate.[6]
Protein Crystallization
In structural biology, sodium phosphate is a widely used reagent in protein crystallization screens. It serves a dual purpose: it acts as a buffering agent to maintain the optimal pH for protein stability and as a precipitating agent to induce the formation of protein crystals. The concentration of the phosphate buffer is a critical parameter that is varied to find the ideal conditions for crystallization.
Western Blotting
Phosphate-buffered saline, often with the addition of a detergent like Tween-20 (PBST), is a standard wash buffer in western blotting protocols.[12][13] It is used to remove non-specifically bound antibodies, reducing background noise and improving the specificity of the detection. However, it's important to note that for the detection of phosphorylated proteins, Tris-based buffers are recommended as phosphate ions can interfere with the binding of anti-phospho antibodies.[17][18]
Experimental Protocols
Protocol 1: Preparation of 1X Phosphate Buffered Saline (PBS) for Cell Culture
This protocol outlines the preparation of 1 liter of 1X PBS at a pH of 7.4.
Materials:
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Distilled Water (dH₂O)
-
Hydrochloric Acid (HCl) for pH adjustment
-
Beaker (1 L)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
pH meter
-
Autoclave or 0.22 µm filter for sterilization
Methodology:
-
Dissolve Salts: To 800 mL of distilled water in a 1 L beaker, add the following reagents while stirring with a magnetic stirrer:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Adjust pH: Once the salts are completely dissolved, adjust the pH of the solution to 7.4 using HCl. Add the acid dropwise while monitoring the pH with a calibrated pH meter.
-
Final Volume: Add distilled water to bring the final volume to 1 liter.
-
Sterilization: Sterilize the PBS solution by autoclaving for 20 minutes at 121°C and 15 psi, or by passing it through a 0.22 µm filter.
-
Storage: Store the sterile 1X PBS at room temperature.[3][4]
Protocol 2: DNA Extraction from Soil using a Phosphate Lysis Buffer
This protocol is adapted for the efficient extraction of DNA from soil samples, particularly those with high clay content.
Materials:
-
Soil sample (200 mg, dried and ground)
-
1 M Sodium Phosphate Buffer (pH 7.2) with 0.5% Sodium Dodecyl Sulfate (SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Polyethylene Glycol (PEG) 6000 (30% w/v)
-
5 M NaCl
-
70% Ethanol (B145695) (ice-cold)
-
TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Microcentrifuge tubes (2 mL)
-
Bead beating tubes with tungsten carbide beads
-
Vortexer
-
Microcentrifuge
-
Incubator or water bath at 65°C
-
Vacuum centrifuge
Methodology:
-
Cell Lysis:
-
Place 200 mg of the prepared soil sample into a bead beating tube.
-
Add the appropriate volume of 1 M Phosphate Buffer with 0.5% SDS.
-
Perform bead beating for 1 minute at 25 Hz.
-
Incubate the sample at 65°C for 10 minutes.
-
-
Initial Centrifugation: Centrifuge the tubes at 7,380 x g for 1 minute.
-
Supernatant Transfer and Dilution: Transfer 90 µL of the supernatant to a new 2 mL tube and dilute it 1:10 by adding 810 µL of sterile distilled water.
-
Phenol Extraction: Add 900 µL of phenol:chloroform:isoamyl alcohol, vortex thoroughly, and centrifuge at 7,380 x g for 10 minutes.
-
Aqueous Phase Transfer: Carefully transfer 800 µL of the upper aqueous phase to a new 2 mL tube.
-
Chloroform Extraction: Perform two extractions with an equal volume of chloroform:isoamyl alcohol to remove residual phenol. After each extraction, centrifuge as in step 4 and transfer the aqueous phase to a new tube.
-
DNA Precipitation:
-
To the final aqueous phase, add 200 µL of 30% PEG 6000 and 100 µL of 5 M NaCl.
-
Mix by inverting and incubate at room temperature for 20 minutes.
-
Pellet the DNA by centrifuging at 16,000 x g for 20 minutes.
-
-
DNA Washing:
-
Carefully discard the supernatant.
-
Wash the DNA pellet twice with 500 µL of ice-cold 70% ethanol. Centrifuge at 16,000 x g for 5 minutes after each wash.
-
-
Drying and Resuspension:
-
After the final wash, remove all residual ethanol and air-dry the pellet or use a vacuum centrifuge for 10-15 minutes.
-
Resuspend the DNA pellet in 50 µL of TE buffer. To aid dissolution, incubate at 42°C for 2 hours.
-
-
Quality Control: Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and spectrophotometry.
Source: Adapted from a protocol for DNA extraction from subsoils.[19]
Mandatory Visualizations
Diagram 1: Workflow for Preparing 1X Phosphate Buffered Saline (PBS)
Caption: Workflow for the preparation of 1X Phosphate Buffered Saline (PBS).
Diagram 2: Experimental Workflow for DNA Extraction from Soil
References
- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. peakproteins.com [peakproteins.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. Phosphate Buffered Saline (PBS) - Sharebiology [sharebiology.com]
- 5. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Buffers for Biochemical Reactions [promega.jp]
- 8. journals.iucr.org [journals.iucr.org]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. DNA surface hybridization regimes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 13. bostonbioproducts.com [bostonbioproducts.com]
- 14. mlsu.ac.in [mlsu.ac.in]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. rpicorp.com [rpicorp.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 19. Improved Protocol for DNA Extraction from Subsoils Using Phosphate Lysis Buffer - PMC [pmc.ncbi.nlm.nih.gov]
